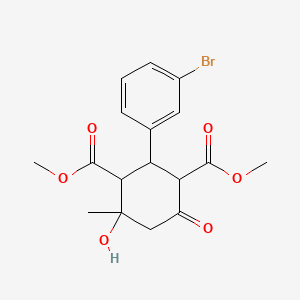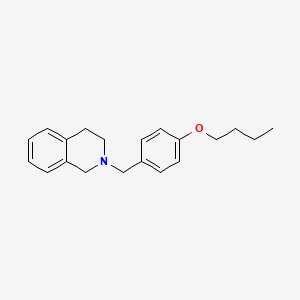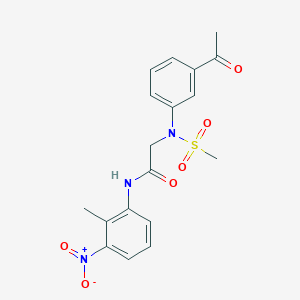
N-(4-sec-butylphenyl)-4-methoxybenzenesulfonamide
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-4-methoxybenzenesulfonamide, also known as NS1643, is a small molecule compound that is used in scientific research to modulate ion channels. This compound has gained significant attention due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and chronic pain.
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Supramolecular Architecture
N-(4-sec-butylphenyl)-4-methoxybenzenesulfonamide is closely related to compounds studied for their crystal structures and supramolecular architectures. For example, the crystal structures of similar sulfonamides, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, have been analyzed to understand their supramolecular architecture. These structures are influenced by various interactions like C—H⋯πaryl, leading to distinct two-dimensional or three-dimensional architectures (Rodrigues et al., 2015).
Antitumor Activity and Cell Cycle Inhibition
Certain sulfonamide compounds have been evaluated for their antitumor properties. Compounds from sulfonamide-focused libraries, including those structurally related to this compound, have shown potential as cell cycle inhibitors and have progressed to clinical trials. These compounds disrupt tubulin polymerization and show antiproliferative effects in various cancer cell lines (Owa et al., 2002).
Drug-Tubulin Interactions and Thermodynamics
Sulfonamide drugs, including those structurally similar to this compound, have been found to bind to the colchicine site of tubulin. These interactions are reversible and influence tubulin's conformation and function. Isothermal titration calorimetry has been used to analyze these interactions, revealing insights into the thermodynamics of drug-tubulin binding (Banerjee et al., 2005).
Synthesis and Reactivity
The synthesis and reactivity of related sulfonamides have been extensively studied. For instance, N-chloro-N-methoxybenzenesulfonamide has been synthesized and used for chlorinating various compounds, indicating a potential application in chemical synthesis (Pu et al., 2016).
Ant
i-HIV and Antifungal ActivitySulfonamides, including those structurally similar to this compound, have been synthesized and evaluated for their anti-HIV and antifungal activities. These compounds demonstrate potential therapeutic applications in the treatment of infectious diseases (Zareef et al., 2007).
Applications in Organic Synthesis
This compound's analogs have been utilized in organic synthesis. For instance, compounds like N-(4-methoxybenzyl)-3-phenylpropylamine have been synthesized from primary amines using 2-nitrobenzenesulfonamides, showcasing the role of similar sulfonamides in synthetic chemistry (Kurosawa et al., 2003).
Oxidation Catalysis
Sulfonamide-substituted phthalocyanines, including those with structural elements similar to this compound, have been investigated for their catalytic properties, particularly in the oxidation of olefins. Such compounds have shown promise as oxidation catalysts, useful in various chemical processes (Işci et al., 2014).
Electroluminescent Devices
Zinc and cadmium complexes with sulfonamides, structurally akin to this compound, have been synthesized and used in electroluminescent devices. These complexes exhibit luminescent properties that are potentially applicable in the development of new types of display technologies (Lifintseva et al., 2018).
Eigenschaften
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-4-13(2)14-5-7-15(8-6-14)18-22(19,20)17-11-9-16(21-3)10-12-17/h5-13,18H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOFYZRLHVKJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5158525.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158532.png)
![2-(3-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5158543.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5158551.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5158574.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)

![N-(2-iodophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5158590.png)

![7-tert-butyl-3-(2-methyl-2-propen-1-yl)-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158603.png)